- Probing the Importance of the Hemilabile Site of Bis(phosphine) Monoxide Ligands in the Copper-Catalyzed Addition of Diethylzinc to N-Phosphinoylimines: Discovery of New Effective Chiral Ligands, Journal of Organic Chemistry, 2008, 73(16), 6330-6340

Cas no 89291-23-6 (2-(Dimethylamino)phenylboronic acid)

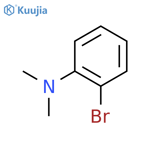

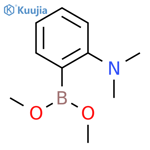

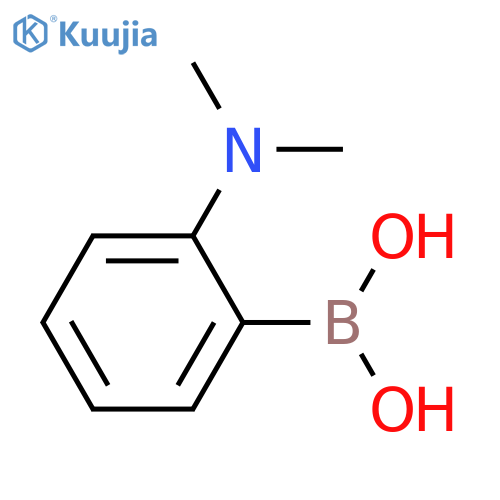

89291-23-6 structure

Nombre del producto:2-(Dimethylamino)phenylboronic acid

Número CAS:89291-23-6

MF:C8H12BNO2

Megavatios:164.997382164001

MDL:MFCD01318997

CID:711552

PubChem ID:4374259

2-(Dimethylamino)phenylboronic acid Propiedades químicas y físicas

Nombre e identificación

-

- Boronic acid,B-[2-(dimethylamino)phenyl]-

- 2-(Dimethylamine)phenylboronic acid

- [2-(dimethylamino)phenyl]boronic acid

- 2-(Dimethylamino)phenylboronic acid

- 2-DIMETHYLAMINOPHENYLBORONIC ACID

- [2-(dimethylamino)phenyl]boronic acid(SALTDATA: HCl 0.7H2O)

- N,N-dimethylaminobenzeneboronic acid

- 2-(Dimethylamino)phenylboronicAcid

- Boronic acid, [2-(dimethylamino)phenyl]-

- NLTUDNKQUJVGKP-UHFFFAOYSA-N

- AB08809

- SY025021

- Boronic acid,B-[2-(dimeth

- B-[2-(Dimethylamino)phenyl]boronic acid (ACI)

- Boronic acid, [2-(dimethylamino)phenyl]- (9CI)

- DTXSID60402561

- (2-(Dimethylamino)phenyl)boronic acid

- DB-010406

- 2-(Dimethylamine)phenylboronic acid;2-Dimethylaminophenylboronic acid

- (2-(Dimethylamino)phenyl)boronicacid

- EN300-251015

- 89291-23-6

- MFCD01318997

- GS-6183

- J-506384

- NCGC00249505-01

- AC1046

- AKOS003585311

- SCHEMBL27870

- CS-0176064

-

- MDL: MFCD01318997

- Renchi: 1S/C8H12BNO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3

- Clave inchi: NLTUDNKQUJVGKP-UHFFFAOYSA-N

- Sonrisas: OB(C1C(N(C)C)=CC=CC=1)O

Atributos calculados

- Calidad precisa: 165.09600

- Masa isotópica única: 165.096

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 2

- Complejidad: 141

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Peso molecular: 165.00

- Xlogp3: nothing

- Superficie del Polo topológico: 43.7

Propiedades experimentales

- Denso: 1.12

- Punto de ebullición: 317°C at 760 mmHg

- Punto de inflamación: 145.5°C

- índice de refracción: 1.547

- PSA: 43.70000

- Logp: -0.56760

2-(Dimethylamino)phenylboronic acid Información de Seguridad

2-(Dimethylamino)phenylboronic acid Datos Aduaneros

- Código HS:2931900090

- Datos Aduaneros:

China Customs Code:

2931900090Overview:

2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

Summary:

2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

2-(Dimethylamino)phenylboronic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB271900-1 g |

2-(Dimethylamino)phenylboronic acid, 98%; . |

89291-23-6 | 98% | 1g |

€312.30 | 2023-04-26 | |

| abcr | AB567751-10 g |

2-(Dimethylamino)phenylboronic acid, 95%; . |

89291-23-6 | 95% | 10g |

€675.10 | 2023-04-13 | |

| TRC | D479133-25mg |

2-(Dimethylamino)phenylboronic acid |

89291-23-6 | 25mg |

$64.00 | 2023-05-18 | ||

| Alichem | A019119366-10g |

2-(Dimethylamine)phenylboronic acid |

89291-23-6 | 97% | 10g |

$832.24 | 2023-08-31 | |

| TRC | D479133-250mg |

2-(Dimethylamino)phenylboronic acid |

89291-23-6 | 250mg |

$98.00 | 2023-05-18 | ||

| Alichem | A019119366-5g |

2-(Dimethylamine)phenylboronic acid |

89291-23-6 | 97% | 5g |

$475.00 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1014663-5g |

2-(Dimethylamine)phenylboronic acid |

89291-23-6 | 97% | 5g |

$215 | 2024-06-07 | |

| Chemenu | CM137355-250mg |

(2-(dimethylamino)phenyl)boronic acid |

89291-23-6 | 97% | 250mg |

$78 | 2022-08-31 | |

| abcr | AB567751-5 g |

2-(Dimethylamino)phenylboronic acid, 95%; . |

89291-23-6 | 95% | 5g |

€530.60 | 2023-04-13 | |

| Fluorochem | 227630-1g |

2-(Dimethylamine)phenylboronic acid |

89291-23-6 | 95% | 1g |

£137.00 | 2022-02-28 |

2-(Dimethylamino)phenylboronic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, < -70 °C; 75 min, -78 °C

1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1 h, -78 °C; 48 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1 h, -78 °C; 48 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 75 min, -78 °C

1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt

1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt

Referencia

- A Search for X-ray Crystallographic Evidence of n → π* Interactions in a Series of Substituted 2-(Dimethylamino)biphenyl-2'-carboxaldehydes, Crystal Growth & Design, 2019, 19(7), 3895-3904

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Water Solvents: Water

Referencia

- Arylboronic acids with intramolecular boron-nitrogen interaction: convenient synthesis through ortho-lithiation of substituted benzylamines, Journal of Organometallic Chemistry, 1983, 256(1), 1-9

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt

1.3 Reagents: Water

1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt

1.3 Reagents: Water

Referencia

- Asymmetric Cycloisomerization of o-Alkenyl-N-Methylanilines to Indolines by Iridium-Catalyzed C(sp3)-H Addition to Carbon-Carbon Double Bonds, Angewandte Chemie, 2017, 56(45), 14272-14276

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C; -78 °C → 0 °C

1.2 Reagents: Triisopropyl borate ; 15 min, 0 °C; 0 °C → -78 °C; 1 h, -78 °C; overnight, -78 °C → rt

1.3 Reagents: Water

1.2 Reagents: Triisopropyl borate ; 15 min, 0 °C; 0 °C → -78 °C; 1 h, -78 °C; overnight, -78 °C → rt

1.3 Reagents: Water

Referencia

- Axial Chirality Control During Suzuki-Miyaura Cross-Coupling Reactions: The tert-Butylsulfinyl Group as an Efficient Chiral Auxiliary, Organic Letters, 2009, 11(22), 5130-5133

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether

1.2 Reagents: Butyllithium ; 8 h

1.3 Reagents: Trimethyl borate ; 24 h, -70 °C

1.4 Reagents: Water ; 1 h

1.2 Reagents: Butyllithium ; 8 h

1.3 Reagents: Trimethyl borate ; 24 h, -70 °C

1.4 Reagents: Water ; 1 h

Referencia

- Novel extensions of the tert-amino effect: formation of phenanthridines and diarene-fused azocines from ortho-ortho'-functionalized biaryls, Synlett, 2008, (18), 2846-2850

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; -78 °C; 16 h, rt; rt → -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C → rt; 2 h, rt

1.3 Solvents: Chloroform , Water ; 1 h, rt

1.2 Reagents: Trimethyl borate ; -78 °C → rt; 2 h, rt

1.3 Solvents: Chloroform , Water ; 1 h, rt

Referencia

- Practical and scalable synthesis of borylated heterocycles using bench-stable precursors of metal-free lewis pair catalysts, Organic Process Research & Development, 2018, 22(11), 1489-1499

2-(Dimethylamino)phenylboronic acid Raw materials

2-(Dimethylamino)phenylboronic acid Preparation Products

2-(Dimethylamino)phenylboronic acid Literatura relevante

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

89291-23-6 (2-(Dimethylamino)phenylboronic acid) Productos relacionados

- 2228773-79-1(2-(2-bromo-3-nitrophenyl)morpholine)

- 32149-57-8(Magnesium tert-butoxide)

- 1936381-19-9(3-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride)

- 1261365-86-9(5-Chloro-2-methoxypyridin-3-ol)

- 1795441-72-3(3,4-difluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide)

- 1823484-16-7(4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid)

- 2167710-86-1(3-Bromo-4-(trifluoromethoxy)phenylacetonitrile)

- 1420837-70-2(N,1-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine)

- 2172270-42-5(5-1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidine-3-amidopyridine-3-carboxylic acid)

- 145888-02-4(3-iodo-1-phenylsulfonylindole-2-carboxylic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:89291-23-6)2-(Dimethylamino)phenylboronic acid

Pureza:99%

Cantidad:5g

Precio ($):276.0